2-(Bromomethyl)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVMTGTABUWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280342 | |
| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135063-63-7 | |
| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135063-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl Imidazo 1,2 a Pyrimidine
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 2-(bromomethyl)imidazo[1,2-a]pyrimidine reveals several key disconnections. The most apparent disconnection is the C-Br bond, leading back to 2-methylimidazo[1,2-a]pyrimidine (B3054473). This precursor is the immediate target for the final bromination step.
Further disconnection of 2-methylimidazo[1,2-a]pyrimidine points to two primary strategies for the introduction of the C2-methyl group:
Functional Group Interconversion: Disconnecting the methyl group through a reduction pathway leads to a 2-formylimidazo[1,2-a]pyrimidine intermediate. This aldehyde can be obtained via formylation of the parent imidazo[1,2-a]pyrimidine (B1208166).
Carbon-Carbon Bond Formation: Alternatively, the methyl group can be installed via a cross-coupling reaction, disconnecting to a 2-haloimidazo[1,2-a]pyrimidine and a suitable methylating agent.
The imidazo[1,2-a]pyrimidine core itself is typically disconnected via the breaking of the N1-C2 and C3-N4 bonds of the imidazole (B134444) ring, leading back to a 2-aminopyrimidine (B69317) and a three-carbon synthon, usually an α-haloketone or its equivalent.
Precursor Synthesis for the Imidazo[1,2-a]pyrimidine Core
The construction of the fused heterocyclic system is the foundational stage of the synthesis. This is most commonly achieved through cyclization reactions.
The most prevalent and historically significant method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction. nih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminopyrimidine with an α-haloketone. For instance, the reaction of 2-aminopyrimidine with bromoacetone (B165879) would theoretically yield 2-methylimidazo[1,2-a]pyrimidine directly. Similarly, using 2-bromoacetophenone (B140003) leads to the formation of 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This method is advantageous due to the commercial availability of a wide range of 2-aminopyrimidines and α-haloketones, allowing for diverse substitutions on the final molecule.
More contemporary approaches have explored variations of this cyclization, including the use of gold nanoparticles as catalysts to promote the reaction under greener conditions. mdpi.com Other methods involve multi-component reactions, which offer the advantage of building molecular complexity in a single step. rsc.org
Table 1: Representative Cyclization Reactions for Imidazo[1,2-a]pyrimidine Core Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, rt, overnight | 2-Phenylimidazo[1,2-a]pyrimidine | High | nih.gov |
| 2-Aminopyrimidine | Aryl ketone derivatives | Gold nanoparticles, green solvent, heat | 2-Aryl-imidazo[1,2-a]pyrimidine | Good to Excellent | mdpi.com |
| 2-Aminopyrimidine | α-Haloketones | Basic Alumina (B75360) (Al₂O₃), microwave irradiation | 2-Substituted imidazo[1,2-a]pyrimidines | Good | nih.gov |
Direct functionalization of a pre-formed imidazo[1,2-a]pyrimidine ring can also be a viable strategy. However, the inherent reactivity of the heterocyclic system dictates the position of substitution. Electrophilic substitution reactions, such as halogenation or nitration, predominantly occur at the C3 position of the imidazole ring due to its higher electron density. This makes the direct functionalization at C2 more challenging and often requires alternative strategies.
Introduction of the Methyl Group at Position 2
Once the imidazo[1,2-a]pyrimidine core is established, the next critical phase is the introduction of the methyl group at the 2-position. As indicated by the retrosynthetic analysis, two main approaches are employed.
This two-step sequence involves the initial introduction of a formyl group (-CHO) at the C2 position, followed by its reduction to a methyl group (-CH₃).
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. youtube.com The resulting 2-formylimidazo[1,2-a]pyrimidine can then be reduced to 2-methylimidazo[1,2-a]pyrimidine using standard reducing agents such as hydrazine (B178648) (Wolff-Kishner reduction) or sodium borohydride (B1222165) after conversion of the aldehyde to a tosylhydrazone.
Table 2: Formylation and Reduction for C2-Methylation
| Substrate | Reagents | Product of Step 1 | Reagents for Step 2 | Final Product | Reference |
| Imidazo[1,2-a]pyrimidine | DMF, POCl₃ | 2-Formylimidazo[1,2-a]pyrimidine | Hydrazine, base, heat | 2-Methylimidazo[1,2-a]pyrimidine | nih.gov |
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for installing a methyl group at the C2 position. This approach requires a 2-halo-imidazo[1,2-a]pyrimidine precursor, typically a bromo or chloro derivative.
The Suzuki-Miyaura coupling is a widely used reaction for this purpose. researchgate.netrsc.org It involves the coupling of the 2-halo-imidazo[1,2-a]pyrimidine with a methylboronic acid or its ester in the presence of a palladium catalyst and a base. This method offers high functional group tolerance and generally proceeds with good to excellent yields. Various palladium catalysts and ligands can be employed to optimize the reaction conditions. medjchem.comnih.gov
Table 3: Suzuki-Miyaura Coupling for C2-Methylation
| Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield | Reference |
| 2-Bromoimidazo[1,2-a]pyrimidine | Methylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methylimidazo[1,2-a]pyrimidine | Good | researchgate.net |
| 2-Chloroimidazo[1,2-a]pyrimidine | Potassium methyltrifluoroborate | (SIPr)Pd(allyl)Cl, K₂CO₃ | 2-Methylimidazo[1,2-a]pyrimidine | Good | medjchem.com |
Bromination of the 2-Methyl Group
The final step in the synthesis of this compound is the selective bromination of the methyl group at the 2-position. This transformation is a benzylic-type bromination, as the methyl group is attached to an aromatic heterocyclic system.
The reagent of choice for this reaction is typically N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.netresearchgate.net The reaction is usually carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene (B45396) to facilitate the radical chain mechanism and minimize competitive electrophilic aromatic substitution on the heterocyclic ring. Careful control of the reaction conditions is crucial to ensure monosubstitution and prevent the formation of the dibrominated product.
Bromination Reactions of the 2-Methyl Group
The conversion of 2-methylimidazo[1,2-a]pyrimidine to its 2-bromomethyl analog is most commonly achieved through bromination of the methyl group. This transformation requires careful control to ensure selectivity for the methyl group over the electron-rich heterocyclic ring system.
Radical Bromination Techniques and Initiator Systems
Free radical bromination stands as a primary method for the transformation of the 2-methyl group. This approach typically employs a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical, which then reacts with a bromine source.
Common radical initiators for this transformation include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators decompose upon heating or photochemical irradiation to generate radicals, which then initiate the chain reaction. wikipedia.org For instance, a well-established method for the benzylic bromination of analogous methyl-substituted quinolines involves the use of NBS and dibenzoyl peroxide in a solvent like carbon tetrachloride under reflux conditions. beilstein-journals.org This method serves as a strong precedent for the bromination of 2-methylimidazo[1,2-a]pyrimidine.
Table 1: Radical Bromination of an Analogous 2-Methyl-heterocycle
| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Product | Ref |
| 6-bromo-2-methylquinoline | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Carbon tetrachloride | Reflux, 5-7 h | 6-bromo-2-(bromomethyl)quinoline | beilstein-journals.org |
Selective Halogenation Reagents and Conditions
The choice of halogenating agent is critical to achieve selective bromination of the methyl group without undesired reactions on the imidazo[1,2-a]pyrimidine ring. N-Bromosuccinimide (NBS) is the reagent of choice for such selective allylic and benzylic brominations. masterorganicchemistry.comlibretexts.org It provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the activated methyl group over electrophilic addition or substitution on the heterocyclic core. masterorganicchemistry.com
Other brominating agents, such as molecular bromine (Br₂), can also be used, but they often lead to a mixture of products, including bromination at the C3 position of the imidazo[1,2-a]pyrimidine ring, which is known to be susceptible to electrophilic attack. stackexchange.com The use of CBr₄ in the presence of a base has been reported for the C3-bromination of imidazo[1,2-a]pyridines, further highlighting the potential for competing ring halogenation. eurekaselect.com Therefore, conditions that promote radical pathways are essential for the desired transformation.
Optimization of Reaction Parameters for Yield and Regioselectivity
Achieving high yield and regioselectivity in the bromination of 2-methylimidazo[1,2-a]pyrimidine requires careful optimization of several reaction parameters.
Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used for radical brominations to minimize ionic side reactions.
Initiator Concentration: The concentration of the radical initiator needs to be carefully controlled. A sufficient amount is required to initiate and sustain the radical chain reaction, but an excess can lead to undesired side reactions.
Temperature and Light: The reaction is typically initiated by heat or UV light. The optimal temperature will depend on the chosen initiator's decomposition rate. Photochemical initiation can sometimes offer milder reaction conditions.
Reaction Time: The reaction time needs to be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts, such as the dibrominated species.
The inherent reactivity of the imidazo[1,2-a]pyrimidine ring system presents a challenge to regioselectivity. The imidazole part of the fused ring is electron-rich and prone to electrophilic substitution, particularly at the C3 position. stackexchange.comuees.edu.ec Therefore, conditions must be strictly controlled to favor the radical pathway on the methyl group over potential electrophilic attack on the ring.
Alternative and Green Synthetic Pathways for this compound
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient methods for benzylic-type brominations.
Flow Chemistry Approaches
Continuous flow chemistry offers several advantages for radical bromination reactions, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under high pressure and temperature in a controlled manner. Photochemical brominations, in particular, are well-suited for flow reactors, which allow for efficient irradiation of the reaction mixture. This technology can lead to higher yields, shorter reaction times, and improved safety profiles compared to traditional batch processes. While specific examples for this compound are not yet widely reported, the successful application of flow chemistry to benzylic brominations of other aromatic compounds suggests its high potential in this area.
Atom-Economical Syntheses
The pursuit of chemical processes that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, is a central goal of green chemistry. For the synthesis of this compound, an atom-economical approach can be conceptualized through a two-step sequence involving the initial formation of the imidazo[1,2-a]pyrimidine core followed by a selective benzylic-type bromination. This strategy focuses on minimizing waste by designing reactions where the majority of the atoms from the reactants are integrated into the desired product.
The primary route to the imidazo[1,2-a]pyrimidine scaffold is the well-established Chichibabin reaction. nih.govbeilstein-journals.org This method involves the condensation of 2-aminopyrimidine with an α-haloketone. nih.govbeilstein-journals.org To synthesize the necessary precursor, 2-methylimidazo[1,2-a]pyrimidine, chloroacetone (B47974) can be utilized as the α-haloketone. This condensation reaction is inherently atom-economical as the main byproduct is a simple salt and water.
A representative two-step atom-economical synthesis is outlined below:
Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyrimidine
The condensation of 2-aminopyrimidine with chloroacetone proceeds via a nucleophilic substitution followed by an intramolecular cyclization and dehydration. This reaction can be carried out under various conditions, with some protocols aiming for greener and more efficient processes. mdpi.comnih.gov For instance, using a suitable base and solvent system can lead to high yields with minimal waste.
Step 2: Bromination of 2-Methylimidazo[1,2-a]pyrimidine
The subsequent bromination of the 2-methyl group to afford this compound is achieved using NBS and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable non-polar solvent like carbon tetrachloride or chlorobenzene. wikipedia.org This Wohl-Ziegler reaction is highly selective for the benzylic-type position on the heterocyclic ring. wikipedia.org
The following data tables provide representative experimental details for this atom-economical synthetic approach.
Table 1: Synthesis of 2-Methylimidazo[1,2-a]pyrimidine
| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyrimidine | 1.0 | Ethanol | Reflux | 6 | ~85 |
| Chloroacetone | 1.1 | ||||
| Sodium Bicarbonate | 1.2 |
Table 2: Synthesis of this compound
| Reagent | Molar Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylimidazo[1,2-a]pyrimidine | 1.0 | CCl4 | Reflux | 4 | ~75 |
| N-Bromosuccinimide (NBS) | 1.1 | ||||
| Azobisisobutyronitrile (AIBN) | 0.05 |
Mechanistic Investigations of the Reactivity of 2 Bromomethyl Imidazo 1,2 a Pyrimidine
Nucleophilic Substitution Reactions at the Bromomethyl Carbon
The primary mode of reactivity for the 2-(bromomethyl)imidazo[1,2-a]pyrimidine is the nucleophilic substitution at the benzylic-like bromomethyl carbon. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent imidazo[1,2-a]pyrimidine (B1208166) ring system can stabilize the transition state of such reactions, facilitating the displacement of the bromide leaving group.
Kinetics and Thermodynamics of SN2 Pathways
Nucleophilic substitution at a primary alkyl halide, such as the bromomethyl group in this compound, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
Rate = k[Nu][R-Br]
Where:
[Nu] is the concentration of the nucleophile.
[R-Br] is the concentration of this compound.
k is the rate constant.
This relationship implies that the reaction rate is directly proportional to the concentration of both reactants. The reaction proceeds through a high-energy transition state where the central carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. The thermodynamics of the reaction are typically favorable, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-bromine bond, and the departure of the stable bromide anion. The imidazo[1,2-a]pyrimidine heterocycle, being somewhat electron-withdrawing, can enhance the electrophilicity of the methylene (B1212753) carbon, potentially increasing the rate of nucleophilic attack compared to simple alkyl bromides.
Formation of Quaternary Derivatives (e.g., Phosphonium (B103445), Ammonium (B1175870) Salts)
A direct application of the SN2 reactivity of this compound is the formation of quaternary ammonium and phosphonium salts. nih.gov These reactions involve the displacement of the bromide by a neutral nucleophile, such as a tertiary amine or a phosphine (B1218219).
The general reaction involves the lone pair of electrons on the nitrogen or phosphorus atom attacking the electrophilic carbon of the bromomethyl group. This forms a new carbon-nitrogen or carbon-phosphorus bond, resulting in a positively charged quaternary center, with the displaced bromide ion serving as the counter-anion. These reactions are typically carried out in a suitable aprotic solvent.
Illustrative Data Table for Quaternary Salt Formation
| Nucleophile | Reagent Name | Product Type |
|---|---|---|
| N(CH₃)₃ | Trimethylamine | Quaternary Ammonium Salt |
| P(C₆H₅)₃ | Triphenylphosphine | Quaternary Phosphonium Salt |
| Pyridine | Pyridine | Pyridinium Salt |
These quaternary salts are valuable synthetic intermediates. For instance, phosphonium salts are key reagents in the Wittig reaction for the synthesis of alkenes.
Intramolecular Cyclization Reactions and Ring Expansion/Contraction
If a nucleophilic moiety is present elsewhere on a derivative of the this compound molecule, an intramolecular SN2 reaction can occur, leading to the formation of a new ring. The feasibility of such a cyclization is governed by the length and flexibility of the tether connecting the nucleophile to the electrophilic center, as well as the inherent stability of the resulting ring system (typically 5- or 6-membered rings are favored).
For example, a derivative with a nucleophilic group (like a hydroxyl or amino group) suitably positioned on a substituent at the C7 position of the imidazo[1,2-a]pyrimidine ring could potentially cyclize onto the bromomethyl group. Such intramolecular cyclizations are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers. nih.govrsc.orgnih.govresearchgate.net
While ring expansion or contraction reactions are less common for this specific substrate, they are a possibility in heterocyclic chemistry under certain conditions, often involving rearrangement of an initial cyclized intermediate. For instance, the formation of a strained three- or four-membered ring via intramolecular cyclization could potentially be followed by a rearrangement that leads to an expanded or contracted ring system.
Cross-Coupling Chemistry Involving the Bromomethyl Group
While classic cross-coupling reactions often involve aryl or vinyl halides, the reactivity of the bromomethyl group can be harnessed for certain types of carbon-carbon bond-forming reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide. nih.govnih.govlibretexts.orgyoutube.com While traditionally used for sp²-hybridized carbons, advancements have extended its scope to include sp³-hybridized alkyl halides.
For this compound, a Suzuki-Miyaura type coupling would involve the reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. libretexts.org
This reaction would result in the formation of a 2-arylmethyl- or 2-vinylmethyl-imidazo[1,2-a]pyrimidine derivative.
Illustrative Data Table for Suzuki-Miyaura Coupling
| Boronic Acid | Product Type |
|---|---|
| Phenylboronic acid | 2-(Benzyl)imidazo[1,2-a]pyrimidine |
| 4-Methoxyphenylboronic acid | 2-((4-Methoxybenzyl))imidazo[1,2-a]pyrimidine |
| Vinylboronic acid | 2-(Allyl)imidazo[1,2-a]pyrimidine |
Sonogashira Coupling and Related Alkyne Functionalizations
The classic Sonogashira coupling reaction involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A direct Sonogashira coupling with the alkyl halide of this compound is not the standard pathway.
However, the functionalization with alkynes is readily achievable through a related, but distinct, mechanism. This involves the deprotonation of a terminal alkyne with a strong base to form a metal acetylide (e.g., a copper or lithium acetylide). This acetylide anion is a potent carbon-based nucleophile that can then react with this compound via a standard SN2 pathway to form a new C(sp³)-C(sp) bond. This reaction is a powerful method for introducing an alkyne moiety into the molecule. nih.gov
The general steps are:
Deprotonation: A terminal alkyne is treated with a base (e.g., an amine in the presence of CuI, or a strong base like n-butyllithium) to generate the corresponding acetylide anion.
Nucleophilic Attack: The acetylide attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the coupled product.
This provides a direct route to 2-(alk-2-yn-1-yl)imidazo[1,2-a]pyrimidine derivatives.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While direct experimental studies on this compound are not extensively documented in the reviewed literature, the reactivity of benzylic halides in such couplings provides a basis for understanding its potential transformations. The reaction typically involves an aryl or vinyl halide, but the scope has been extended to include benzylic halides.
The catalytic cycle is generally understood to proceed through a series of well-defined steps:
Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition to the carbon-bromine bond of the benzylic halide. This step forms a palladium(II) intermediate.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium(II) complex, which yields the aminated product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.
A variety of phosphine ligands are employed to facilitate this process, influencing the efficiency and scope of the reaction. For the amination of benzylic halides, the choice of ligand is crucial to promote the desired reactivity and suppress side reactions.
Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the substrate. |
| Amine Coordination | The amine reactant binds to the resulting Pd(II) complex. |
| Deprotonation | A base removes a proton from the coordinated amine to form an amido complex. |
| Reductive Elimination | The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. |
Other Transition-Metal Catalyzed Transformations (e.g., Stille, Negishi)
Beyond C-N bond formation, other transition-metal-catalyzed cross-coupling reactions can be envisaged for the functionalization of this compound, primarily by leveraging the reactivity of the C-Br bond.
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. In the context of this compound, this would entail its reaction with an organotin reagent. The general mechanism follows a similar catalytic cycle to other palladium-catalyzed cross-couplings: oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane, and concluding with reductive elimination to form the new carbon-carbon bond. The Stille reaction is known for its tolerance of a wide variety of functional groups.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. organic-chemistry.org Organozinc reagents are generally more reactive than their organotin and organoboron counterparts, which can lead to faster reaction times. organic-chemistry.org The scope of the Negishi coupling is broad, encompassing the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. organic-chemistry.org The reaction of this compound with an organozinc reagent would be expected to proceed via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Reactivity of the Imidazo[1,2-a]pyrimidine Core
The fused heterocyclic system of this compound possesses its own distinct reactivity, which can be influenced by the nature of the substituent at the 2-position.
The imidazo[1,2-a]pyrimidine ring system is generally susceptible to electrophilic aromatic substitution. Theoretical and experimental studies on related imidazo[1,2-a]pyrazine (B1224502) systems indicate that the C3 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. wikipedia.orgacs.orgechemi.comstackexchange.com This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the imidazole (B134444) ring without disrupting the aromaticity of the pyrimidine (B1678525) ring. wikipedia.orgacs.orgechemi.comstackexchange.com
The nitrogen atoms of the imidazo[1,2-a]pyrimidine core possess lone pairs of electrons and can act as nucleophiles. The N1 nitrogen is generally considered to be the most nucleophilic site in the imidazo[1,2-a]pyrimidine system. This is supported by studies on the synthesis of related compounds where the initial nucleophilic attack of a nitrogen atom in a similar bicyclic system dictates the final product structure. nih.gov
The electron-withdrawing nature of the 2-(bromomethyl) substituent would decrease the electron density on the heterocyclic nitrogens, thereby reducing their nucleophilicity. However, under appropriate conditions, these nitrogen atoms can still participate in reactions such as alkylation or coordination to metal centers. The relative nucleophilicity of the different nitrogen atoms can be influenced by steric and electronic factors. scielo.org.mx
Redox Chemistry of this compound
The imidazo[1,2-a]pyrimidine core can undergo oxidation, particularly at the electron-rich carbon atoms. Studies on the metabolism of a complex imidazo[1,2-a]pyrimidine derivative revealed that the imidazo[1,2-a]pyrimidine moiety is susceptible to oxidation by aldehyde oxidase (AO). nih.govresearchgate.net This enzymatic oxidation suggests that the heterocyclic ring is a site of metabolic activity. While the precise site of oxidation on the this compound is not specified, it is plausible that the C3 position or other electron-rich sites on the ring could be targets for oxidation. Strategies to block this metabolic oxidation have included substitution at reactive sites or alteration of the heterocyclic core. nih.govresearchgate.net
Beyond enzymatic reactions, chemical oxidation of the imidazo[1,2-a]pyrimidine ring system can also occur, potentially leading to a variety of products depending on the oxidant and reaction conditions.
Reduction Strategies for Dehalogenation or Other Transformations
The reduction of the 2-(bromomethyl) group on the imidazo[1,2-a]pyrimidine scaffold represents a key transformation for accessing a variety of functionalized derivatives. Strategies primarily focus on dehalogenation to yield the corresponding 2-methyl derivative or other transformations through reductive pathways. The inherent reactivity of the bromomethyl group, coupled with the electronic nature of the fused heterocyclic system, allows for several reductive approaches.
Catalytic Hydrogenolysis for Dehalogenation
Catalytic hydrogenolysis is a prominent method for the reductive cleavage of carbon-halogen bonds. For this compound, this process is anticipated to yield 2-methylimidazo[1,2-a]pyrimidine (B3054473). The reaction typically involves a heterogeneous catalyst, most commonly palladium on a solid support such as carbon (Pd/C), in the presence of a hydrogen source.
The generally accepted mechanism for the hydrogenolysis of a benzylic-type halide, such as the 2-(bromomethyl) group on the electron-rich imidazo[1,2-a]pyrimidine ring, involves oxidative addition of the C-Br bond to the palladium surface. This is followed by hydrogenolysis of the resulting organopalladium intermediate to afford the methylated product and hydrogen bromide.
A potential competing reaction is the reduction of the pyrimidine ring of the imidazo[1,2-a]pyrimidine core. Research on the catalytic hydrogenation of imidazo[1,2-a]pyrimidine derivatives has shown that the pyrimidine ring can undergo reduction to a hexahydro derivative under certain conditions. The choice of catalyst, solvent, and reaction conditions is therefore crucial to selectively achieve dehalogenation without affecting the heterocyclic core.
Table 1: Proposed Conditions for Catalytic Hydrogenolysis of this compound
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Expected Primary Product | Potential Byproduct |
| 10% Pd/C | H₂ gas | Methanol, Ethanol | 25-50 | 1-4 | 2-Methylimidazo[1,2-a]pyrimidine | Tetrahydroimidazo[1,2-a]pyrimidine derivative |
| 5% Pd/C | Ammonium formate | Methanol | 25-60 | N/A | 2-Methylimidazo[1,2-a]pyrimidine | - |
| Raney Nickel | H₂ gas | Ethanol | 50-80 | 10-50 | 2-Methylimidazo[1,2-a]pyrimidine | Over-reduced products |
This table is based on general principles of catalytic hydrogenolysis and may require optimization for this specific substrate.
Reduction with Metal Hydrides
Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are another class of compounds capable of effecting the reduction of alkyl halides. The reactivity of NaBH₄ is generally mild, and it is often used for the reduction of aldehydes and ketones. However, in the presence of polar aprotic solvents like dimethylformamide (DMF) or under specific conditions, its reducing power can be enhanced to cleave carbon-halogen bonds.
For this compound, a reaction with sodium borohydride would likely proceed via an Sₙ2-type mechanism, where the hydride ion acts as the nucleophile, displacing the bromide to form 2-methylimidazo[1,2-a]pyrimidine. The choice of solvent is critical in modulating the reactivity of the borohydride.
Table 2: Potential Metal Hydride Reduction of this compound
| Reagent | Solvent | Temperature (°C) | Expected Product |
| Sodium Borohydride (NaBH₄) | Dimethylformamide (DMF) | 25-100 | 2-Methylimidazo[1,2-a]pyrimidine |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0-65 | 2-Methylimidazo[1,2-a]pyrimidine and/or ring-reduced products |
Caution: Lithium aluminium hydride is a very strong reducing agent and may lead to over-reduction of the heterocyclic core.
Other Reductive Transformations
Advanced Spectroscopic and Crystallographic Characterization of 2 Bromomethyl Imidazo 1,2 a Pyrimidine
High-Resolution Mass Spectrometry for Precise Isotopic Abundance and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-(Bromomethyl)imidazo[1,2-a]pyrimidine, HRMS provides not only the exact mass of the molecular ion but also characteristic isotopic patterns and fragmentation pathways that confirm its structure.
Typically, techniques like Electrospray Ionization (ESI) are employed for the analysis of such polar heterocyclic compounds. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Description |
| [C₇H₆⁷⁹BrN₃ + H]⁺ | 211.9872 | Molecular ion with ⁷⁹Br isotope (protonated) |
| [C₇H₆⁸¹BrN₃ + H]⁺ | 213.9852 | Molecular ion with ⁸¹Br isotope (protonated) |
| [C₇H₆N₃]⁺ | 132.0556 | Fragment ion after loss of CH₂Br |
| [C₇H₆N₃ + H]⁺ | 133.0634 | Protonated fragment after loss of CH₂Br |
Note: The m/z values are predicted and would require experimental verification for confirmation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within this compound.
Based on the analysis of related imidazo[1,2-a]pyrimidine (B1208166) structures, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine (B1678525) and imidazole (B134444) rings, as well as a key singlet for the bromomethyl protons. nih.govresearchgate.net The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom in the heterocyclic framework and the bromomethyl group. nih.govresearchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons on the pyrimidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the bromomethyl group to the main heterocyclic ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This helps in determining the three-dimensional conformation of the molecule in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| H-3 | ~7.8-8.0 | ~115-120 | C-2, C-8a |
| H-5 | ~8.5-8.7 | ~145-150 | C-4, C-6, C-8a |
| H-6 | ~7.0-7.2 | ~110-115 | C-4, C-5, C-8 |
| H-7 | ~8.3-8.5 | ~130-135 | C-5, C-8a |
| -CH₂Br | ~4.5-4.7 | ~25-30 | C-2, C-3 |
| C-2 | - | ~140-145 | H-3, -CH₂Br |
| C-8a | - | ~150-155 | H-3, H-5, H-7 |
Note: These are predicted chemical shift ranges based on analogous compounds and would need experimental confirmation.
Solid-State NMR Spectroscopy for Crystal Polymorph Identification and Supramolecular Architecture
While no specific studies on the solid-state NMR of this compound have been reported, this technique would be invaluable for characterizing the compound in its crystalline form. Solid-state NMR can distinguish between different crystal polymorphs, which may exhibit different physical properties. It also provides insights into the supramolecular architecture, such as intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.
Dynamic NMR Studies for Conformational Dynamics
Dynamic NMR (DNMR) studies could be employed to investigate conformational changes or restricted bond rotations within the molecule. For this compound, DNMR could potentially probe the rotational barrier of the bromomethyl group, providing information on its conformational flexibility in solution.
Single Crystal X-Ray Diffraction for Definitive Molecular Structure and Conformation
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the imidazo[1,2-a]pyrimidine ring system and the geometry of the bromomethyl substituent.
Although a crystal structure for this compound is not publicly available, a related imidazo[1,2-c]pyrimidine (B1242154) derivative has been characterized by this method, confirming the utility of this technique for establishing the exact molecular geometry. maynoothuniversity.ie
Computational and Theoretical Investigations of 2 Bromomethyl Imidazo 1,2 a Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in modern chemistry for providing a detailed understanding of the electronic structure and reactivity of molecules. For the imidazo[1,2-a]pyrimidine (B1208166) scaffold, these methods reveal key features that govern its chemical behavior.
Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Geometry optimization of imidazo[1,2-a]pyrimidine derivatives using DFT, often at the B3LYP/6-31G(d,p) level of theory, is a crucial first step to obtain the most stable ground state geometry. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov
Table 1: Calculated Geometrical Parameters for an Exemplary Imidazo[1,2-a]pyrimidine Derivative (Note: Data is for a representative imidazo[1,2-a]pyrimidine Schiff base derivative as a model.) nih.gov
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N1-C2 | 1.38 |
| C2-N3 | 1.39 |
| C3-C3a | 1.45 |
| C3a-N4 | 1.37 |
| N4-C5 | 1.33 |
| C5-C6 | 1.41 |
| C6-C7 | 1.36 |
| C7-C8 | 1.40 |
| C8-N1 | 1.39 |
| C2-N1-C8 | 108.5 |
| N1-C2-N3 | 110.2 |
| C2-N3-C3a | 107.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov
In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is often distributed over the entire fused ring system, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is also typically located across the aromatic rings, signifying the region susceptible to nucleophilic attack. nih.gov For 2-(bromomethyl)imidazo[1,2-a]pyrimidine, the bromine atom would be expected to influence the localization of these orbitals, potentially lowering the LUMO energy and making the methylene (B1212753) carbon a more electrophilic site.
Table 2: Frontier Molecular Orbital Energies for Representative Imidazo[1,2-a]pyrimidine Derivatives (Note: Data is for a series of imidazo[1,2-a]pyrimidine Schiff base derivatives as models.) nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.21 | -2.45 | 3.76 |
| Derivative 2 | -6.35 | -2.58 | 3.77 |
| Derivative 3 | -6.18 | -2.60 | 3.58 |
| Derivative 4 | -6.42 | -2.71 | 3.71 |
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are prone to electrophilic attack, and blue representing electron-poor areas (positive potential) that are susceptible to nucleophilic attack. researchgate.net
For the imidazo[1,2-a]pyrimidine core, MEP analysis typically reveals that the nitrogen atoms of the pyrimidine (B1678525) ring are the most electron-rich regions, making them likely sites for protonation and hydrogen bonding interactions. nih.govresearchgate.net In this compound, the electronegative bromine atom would create a region of positive potential around the adjacent carbon and hydrogen atoms of the methyl group, highlighting their electrophilic character.
Conceptual DFT Reactivity Indices (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity, hardness, and reactivity through various indices. acs.org The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It helps to identify the most nucleophilic (f+) and electrophilic (f-) sites within a molecule. researchgate.netresearchgate.net
Table 3: Conceptual DFT Reactivity Indices for a Model Heterocyclic System (Note: This table presents hypothetical data for illustrative purposes based on general principles of conceptual DFT.)
| Index | Definition | Significance |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Global electrophilic nature |
| Fukui Function (f+) | f+(r) ≈ ρN+1(r) - ρN(r) | Site for nucleophilic attack |
| Fukui Function (f-) | f-(r) ≈ ρN(r) - ρN-1(r) | Site for electrophilic attack |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis helps to identify the stable conformations and the energy barriers between them.
Torsional Scans and Energy Minimization of Conformational Isomers
For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the bromomethyl group to the imidazo[1,2-a]pyrimidine ring. A torsional scan, or potential energy surface (PES) scan, can be performed by systematically rotating this bond and calculating the energy at each step. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation.
A study on substituted imidazo-[1,2-a]pyrazine, a structurally similar system, demonstrated the utility of PES scans in identifying stable rotameric forms. nih.gov For this compound, it is expected that certain orientations of the bromomethyl group relative to the fused ring system will be energetically favored due to steric and electronic effects. The results of such an analysis would be crucial for understanding how the molecule might interact with a biological target, as the preferred conformation in solution can differ from that in a constrained binding pocket.
Influence of the Bromomethyl Substituent on Molecular Flexibility
Currently, there are no specific studies in the reviewed literature that computationally analyze the influence of the 2-bromomethyl substituent on the molecular flexibility of the imidazo[1,2-a]pyrimidine core. Such an investigation would typically involve computational methods to explore the conformational landscape of the molecule.
Table 1: Hypothetical Torsional Angle Analysis Parameters for this compound
| Parameter | Description | Hypothetical Value/Method |
| Dihedral Angle | N1-C2-C(H2Br)-Br | To be determined by potential energy surface scan |
| Rotational Barrier | Energy required to rotate the bromomethyl group | To be calculated using DFT methods |
| Basis Set | Mathematical functions describing the orbitals | e.g., 6-311++G(d,p) |
| Functional | Approximation to the exchange-correlation energy | e.g., B3LYP |
This table is illustrative of the parameters that would be used in a dedicated computational study, as specific data for the target compound is not available in the current literature.
Elucidation of Reaction Mechanisms via Computational Chemistry
The elucidation of reaction mechanisms involving this compound through computational chemistry is another area where specific research is lacking. This compound is a potential precursor in various chemical syntheses due to the reactive bromomethyl group. researchgate.netrsc.org Computational studies would be invaluable in understanding the intricacies of these reactions.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
No specific transition state localizations or IRC analyses for reactions involving this compound have been reported in the reviewed literature. These computational techniques are crucial for mapping the complete energy profile of a chemical reaction, from reactants to products, through the transition state. For instance, in a nucleophilic substitution reaction at the bromomethyl group, these methods could precisely define the geometry and energy of the transition state, confirming whether the reaction proceeds via an SN1 or SN2 mechanism.
Calculation of Activation Energies and Reaction Pathways
Similarly, there is an absence of published calculations for activation energies and specific reaction pathways for this compound. Such calculations, typically performed using DFT or higher-level ab initio methods, would provide quantitative insights into reaction kinetics. By comparing the activation energies of competing pathways, researchers could predict the most likely product of a reaction under given conditions. For example, in the synthesis of novel imidazo[1,2-a]pyrimidine derivatives, computational analysis could guide the choice of reagents and reaction conditions to favor a desired regio- or stereoisomer.
Prediction of Spectroscopic Properties from Theoretical Models
While experimental spectroscopic data for various imidazo[1,2-a]pyrimidine derivatives are available, theoretical predictions specifically for this compound are not found in the reviewed scientific literature. nih.govtubitak.gov.tr Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
A theoretical study would involve geometry optimization of the molecule followed by the calculation of the relevant spectroscopic parameters. Comparing these theoretical spectra with experimental data can aid in the structural confirmation of the synthesized compound.
Table 2: Illustrative Theoretical vs. Experimental Spectroscopic Data for a Generic Imidazo[1,2-a]pyrimidine Derivative
| Spectroscopic Technique | Calculated Value (e.g., DFT/B3LYP) | Experimental Value |
| ¹H NMR (δ, ppm) | Varies per proton | Varies per proton |
| ¹³C NMR (δ, ppm) | Varies per carbon | Varies per carbon |
| IR (cm⁻¹) | Varies per vibrational mode | Varies per vibrational mode |
| UV-Vis (λmax, nm) | To be calculated | To be measured |
This table illustrates the type of data that would be generated in a comparative study. Specific data for this compound is not available.
Molecular Docking and Dynamics Simulations with Model Systems (Purely theoretical interaction studies)
Molecular docking and dynamics simulations are frequently used to investigate the potential biological activity of imidazo[1,2-a]pyrimidine derivatives by studying their interactions with protein targets. nih.govnih.govnih.gov However, no such studies specifically featuring this compound as the ligand were found.
These computational techniques could be employed to predict the binding affinity and mode of interaction of this compound with various enzymes or receptors. Molecular dynamics simulations would further provide insights into the stability of the ligand-protein complex over time, the conformational changes induced by binding, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. The presence of the bromomethyl group could potentially lead to specific halogen bonding interactions with the protein target, a feature that could be explored through these theoretical studies.
Applications of 2 Bromomethyl Imidazo 1,2 a Pyrimidine in Synthetic Organic Chemistry
A Versatile Building Block for the Construction of Complex Heterocyclic Systems
The inherent reactivity of the bromomethyl group makes 2-(bromomethyl)imidazo[1,2-a]pyrimidine an excellent starting material for the synthesis of more elaborate heterocyclic structures. The electron-withdrawing nature of the imidazo[1,2-a]pyrimidine (B1208166) core enhances the electrophilicity of the benzylic-like carbon, making it susceptible to nucleophilic attack.
Synthesis of Fused Polycyclic Imidazo[1,2-a]pyrimidine Derivatives
The strategic placement of the reactive bromomethyl group allows for intramolecular cyclization reactions, leading to the formation of novel fused polycyclic systems containing the imidazo[1,2-a]pyrimidine core. By introducing a nucleophilic moiety elsewhere on a molecule tethered to the 2-position, subsequent ring closure can be achieved. For instance, reaction with a dinucleophile can lead to the formation of a new ring fused to the pyrimidine (B1678525) portion of the scaffold. While specific examples directly employing this compound are not extensively documented in readily available literature, the principle is a well-established strategy in heterocyclic chemistry. This approach offers a pathway to novel tricyclic and tetracyclic frameworks with potential applications in drug discovery and materials science.
Derivatization to Access Diverse Pyrimidine and Imidazole (B134444) Scaffolds
The 2-(bromomethyl) group serves as a convenient handle for the introduction of various functional groups, thereby allowing access to a diverse library of substituted imidazo[1,2-a]pyrimidines. Nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, can be readily performed. For example, reaction with secondary amines can yield aminomethyl derivatives, which are themselves valuable precursors for further functionalization.
Furthermore, under certain reaction conditions, the imidazo[1,2-a]pyrimidine core can undergo rearrangement or ring-opening reactions, providing access to other pyrimidine and imidazole-based scaffolds. While direct evidence for such transformations starting from this compound is scarce, the general reactivity patterns of related heterocyclic systems suggest this possibility.
Role in the Development of Research Reagents and Molecular Probes
The unique structural and electronic properties of the imidazo[1,2-a]pyrimidine scaffold make it an attractive core for the design of specialized chemical tools for biological and chemical research.
Precursor for Fluorescent Labels and Imaging Agents
Imidazo[1,2-a]pyrimidine derivatives are known to exhibit fluorescence. nih.gov The 2-(bromomethyl) derivative can be utilized as a precursor to attach this fluorophore to other molecules of interest, such as biomolecules or synthetic polymers. By reacting this compound with a nucleophilic functional group on a target molecule, a stable covalent bond is formed, effectively "labeling" the target with the fluorescent imidazo[1,2-a]pyrimidine tag. This strategy is valuable for developing fluorescent probes for bioimaging applications, allowing for the visualization and tracking of biological processes.
Scaffold for Click Chemistry Components
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. This compound can be readily converted into its corresponding azide (B81097) derivative, 2-(azidomethyl)imidazo[1,2-a]pyrimidine, through a simple nucleophilic substitution with sodium azide. This azide-functionalized imidazo[1,2-a]pyrimidine can then participate in click reactions with alkyne-containing molecules to form stable triazole linkages. This approach provides a powerful and efficient method for conjugating the imidazo[1,2-a]pyrimidine scaffold to a wide range of substrates, including biomolecules and materials.
Integration into Materials Science Research
The properties of the imidazo[1,2-a]pyrimidine core, such as its thermal stability, and potential for fluorescence, make it a candidate for incorporation into advanced materials. The reactive 2-(bromomethyl) group allows for the covalent attachment of this scaffold onto polymer backbones or surfaces. This can be achieved by reacting this compound with functionalized monomers prior to polymerization or by grafting it onto existing polymer chains. The resulting materials could possess novel optical, electronic, or biological properties derived from the incorporated imidazo[1,2-a]pyrimidine units. For instance, polymers containing this moiety might find applications as fluorescent sensors, organic light-emitting diodes (OLEDs), or coatings with specific surface properties. While specific research on the integration of this compound into materials is not widely reported, the synthetic accessibility and desirable properties of the core scaffold suggest a promising area for future investigation.
Monomer for Polymer Synthesis
The development of novel polymers with tailored properties is a cornerstone of materials science. The incorporation of heterocyclic units like imidazo[1,2-a]pyrimidine into polymer chains can impart unique electronic, optical, and thermal characteristics. The reactive nature of the C-Br bond in this compound makes it a suitable candidate for use as a monomer in various polymerization reactions.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer Type | Potential Polymer Class |
| Polycondensation | Diol, Dithiol | Polyether, Polythioether |
| Polycondensation | Dicarboxylic Acid | Polyester |
| Polycondensation | Diamine | Polyamine |
This table represents theoretical applications based on the known reactivity of the bromomethyl group.
Components in Optoelectronic or Supramolecular Materials Studies
The extended π-system of the imidazo[1,2-a]pyrimidine core suggests its potential for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functionalization at the 2-position allows for the tuning of the electronic properties of the molecule, which is a key aspect in the design of materials for these applications.
The 2-(bromomethyl) group can be used to graft the imidazo[1,2-a]pyrimidine unit onto other chromophores or electronically active molecules. Furthermore, the nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, making this scaffold an interesting component for the construction of supramolecular assemblies. These ordered structures, held together by non-covalent interactions, are of great interest in areas such as molecular recognition and sensing.
Ligand Design and Catalyst Scaffolding
The nitrogen atoms present in the imidazo[1,2-a]pyrimidine ring system are excellent coordination sites for metal ions. This property makes the scaffold an attractive platform for the design of ligands for catalysis. The 2-(bromomethyl) functionality provides a straightforward route to introduce additional coordinating groups, allowing for the synthesis of polydentate ligands.
Development of Chiral Ligands for Asymmetric Synthesis
Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a powerful tool in modern synthetic chemistry. nih.gov The development of new chiral ligands is crucial for the advancement of this field. The imidazo[1,2-a]pyrimidine scaffold can be rendered chiral by the introduction of a stereocenter.
The 2-(bromomethyl) group of the title compound can be reacted with chiral nucleophiles to introduce a stereogenic center. For example, reaction with a chiral amine or alcohol would yield a chiral ligand where the imidazo[1,2-a]pyrimidine unit is appended to a chiral backbone. Such ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations. While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the synthetic strategy is a well-established method in ligand design. researchgate.net
Scaffolds for Metal Complexation in Catalytic Systems
The ability of imidazo[1,2-a]pyrimidines to form stable complexes with a variety of metal ions has been documented. mdpi.com These complexes have been explored for their potential catalytic activity in a range of organic transformations. The 2-(bromomethyl) derivative serves as a key intermediate for the synthesis of more elaborate ligands designed to chelate metal ions.
By reacting this compound with molecules containing other donor atoms (e.g., nitrogen, phosphorus, sulfur), multidentate ligands can be prepared. These ligands can then be used to create well-defined metal complexes with specific geometries and electronic properties, which are essential for their function as catalysts. The modular nature of this synthetic approach allows for the fine-tuning of the ligand structure to optimize the performance of the resulting catalyst.
Emerging Research Frontiers and Future Perspectives for 2 Bromomethyl Imidazo 1,2 a Pyrimidine
Development of More Sustainable and Economical Synthetic Approaches
The traditional synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core, often based on the Chichibabin reaction, involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. researchgate.netnih.gov While effective, these methods can be associated with the use of hazardous solvents, long reaction times, and the generation of byproducts. researchgate.net The future of synthesizing 2-(bromomethyl)imidazo[1,2-a]pyrimidine is geared towards greener and more cost-effective strategies that align with the principles of sustainable chemistry. mdpi.comingentaconnect.com
Future research will likely focus on adapting established green synthetic methods to the production of this specific bromo-derivative. Key areas of development include:
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov Applying this technique to the cyclocondensation step could significantly improve efficiency and reduce energy consumption. ingentaconnect.commdpi.com
Solvent-Free and Green Solvent Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Research is moving towards solvent-free "neat" reactions, potentially using solid supports like basic alumina (B75360) (Al₂O₃), or employing environmentally benign solvents such as water, ethanol, or ionic liquids. mdpi.comnih.govrsc.org
Novel Catalytic Systems: The exploration of heterogeneous and reusable catalysts, such as gold nanoparticles, offers a promising alternative to traditional homogeneous catalysts. mdpi.com These systems can simplify product purification, reduce catalyst waste, and often operate under milder reaction conditions. nih.gov
Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is crucial. nih.gov One-pot, multi-component reactions, where reactants are combined in a single step to form a complex product, are highly desirable as they reduce the number of synthetic steps and purification processes. researchgate.net
Table 1: Comparison of Synthetic Approaches for the Imidazo[1,2-a]pyrimidine Scaffold
| Parameter | Conventional Methods (e.g., Chichibabin) | Emerging Sustainable Methods |
|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasonic irradiation researchgate.net |
| Solvents | Volatile organic compounds (e.g., DMF, Toluene) | Green solvents (Water, Ethanol) or solvent-free conditions mdpi.comnih.gov |
| Catalysts | Homogeneous acids/bases (e.g., PTSA, NaHCO₃) researchgate.net | Heterogeneous catalysts (e.g., Al₂O₃), Nanoparticles (e.g., AuNPs) mdpi.comnih.gov |
| Efficiency | Longer reaction times, moderate yields researchgate.net | Shorter reaction times, often higher yields ingentaconnect.com |
| Work-up | Often requires extensive extraction and purification | Simpler filtration and purification steps |
Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Strategies
The C2-bromomethyl group in this compound is a powerful synthetic handle. As a primary alkyl bromide, it is highly susceptible to nucleophilic substitution (Sₙ2) reactions, providing a gateway to a vast array of derivatives. Future research will move beyond simple substitutions to explore more complex and novel transformations.
Advanced Nucleophilic Displacements: While reactions with simple nucleophiles (amines, thiols, alcohols) are standard, there is potential to use more complex, multifunctional nucleophiles to build intricate molecular architectures in a single step. This includes using products of multi-component reactions as nucleophiles to create hybrid molecules. beilstein-journals.org
Tandem and Domino Reactions: The reactivity of the bromomethyl group can be harnessed to initiate tandem or domino reaction sequences. For instance, an initial substitution could be followed by an intramolecular cyclization onto the imidazopyrimidine ring system, leading to the formation of new fused heterocyclic structures. beilstein-journals.org
Metal-Catalyzed Cross-Coupling: The C-Br bond can be activated by transition metal catalysts (e.g., Palladium, Copper) to participate in cross-coupling reactions. This would enable the formation of C-C, C-N, and C-S bonds, allowing for the introduction of aryl, vinyl, alkynyl, and other functional groups at the methylene (B1212753) position, a strategy not yet fully explored for this specific substrate.
Generation of Reactive Intermediates: The bromomethyl group can be a precursor to other reactive species. For example, conversion to the corresponding phosphonium (B103445) salt would generate a Wittig reagent for olefination reactions. Alternatively, formation of an organometallic species (e.g., Grignard or organolithium reagent) via halogen-metal exchange could transform the electrophilic center into a nucleophilic one, completely reversing its innate reactivity.
Table 2: Potential Derivatization Strategies via Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| Amines (R-NH₂) | Aniline | 2-(Aminomethyl) derivatives | Building blocks for peptidomimetics beilstein-journals.org |
| Thiols (R-SH) | Thiophenol | 2-(Thioether) derivatives | Scaffolds for bioactive compounds |
| Alcohols/Phenols (R-OH) | Phenol | 2-(Alkoxymethyl) derivatives | Linkers in medicinal chemistry |
| Carboxylates (R-COO⁻) | Sodium Acetate | Ester derivatives | Pro-drug strategies |
| Azides (N₃⁻) | Sodium Azide (B81097) | 2-(Azidomethyl) derivatives | Precursors for amines or triazoles (Click Chemistry) |
| Cyanides (CN⁻) | Potassium Cyanide | 2-(Cyanomethyl) derivatives researchgate.net | Chain extension, synthesis of acids/amides |
Advanced In Situ Spectroscopic Monitoring of its Reactions
To fully optimize the synthesis and derivatization of this compound, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. While traditional analysis relies on endpoint characterization (e.g., TLC, LC-MS, NMR after reaction completion), the future lies in the application of advanced in situ spectroscopic techniques. nih.govnih.govnih.gov
These process analytical technologies (PAT) provide a continuous stream of data from within the reaction vessel, offering a real-time window into the chemical transformations.
In Situ FT-IR (ReactIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of key reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. This would allow for precise determination of reaction endpoints, identification of kinetic profiles, and detection of unstable intermediates that are invisible to offline analysis.
In Situ NMR Spectroscopy: By placing an NMR probe directly into the reaction stream, it is possible to obtain detailed structural information on all species present as the reaction progresses. This is invaluable for elucidating complex reaction mechanisms and identifying unexpected side products.
Calorimetry: Reaction calorimetry measures the heat flow of a reaction in real time. This data is critical for understanding reaction thermodynamics and ensuring the thermal safety of a process, especially during scale-up.
The integration of these techniques would enable a more robust, data-driven approach to process development, leading to improved yields, higher purity, and safer, more efficient chemical processes.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure and reactivity of molecules. nih.govwjarr.com Applying these methods to this compound and its potential derivatives offers a powerful strategy for rational design, accelerating the discovery of molecules with desired properties. scirp.orgresearchgate.net
Reactivity Prediction: DFT calculations can determine key electronic properties such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and various reactivity descriptors. nih.govscirp.org The MEP map, for example, can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, confirming the electrophilicity of the bromomethyl carbon and highlighting the nucleophilic character of the heterocyclic nitrogen atoms. nih.gov
Mechanistic Investigations: Computational modeling can be used to map out the entire energy landscape of a proposed reaction pathway. nih.gov This allows for the calculation of activation barriers and the stabilization energies of intermediates and transition states, providing deep mechanistic insights that are often difficult to obtain experimentally.
Table 3: Key DFT-Calculated Reactivity Descriptors and Their Significance
| Descriptor | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; higher energy suggests better nucleophilicity. wjarr.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; lower energy suggests better electrophilicity. wjarr.com |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap implies high chemical reactivity and low kinetic stability. wjarr.com |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A low hardness value indicates high reactivity. nih.govwjarr.com |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. A high value indicates a good electrophile. wjarr.com |
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Halogen Chemistry
The study of this compound is not only important for its practical applications but also for its contribution to the fundamental understanding of chemistry.
Heterocyclic Chemistry: Imidazo[1,2-a]pyrimidines are classified as electron-rich, π-excessive systems. Investigating the reactivity of the bromomethyl derivative provides valuable data on the electronic interplay between a reactive side chain and the fused heterocyclic core. It helps answer fundamental questions about how the ring system influences the reactivity of the side chain (e.g., the C-Br bond strength) and, conversely, how transformations at the side chain affect the aromaticity and reactivity of the ring (e.g., its susceptibility to electrophilic attack). This contributes to the broader knowledge base of fused nitrogen heterocycles. researchgate.netmdpi.com
Halogen Chemistry: The bromomethyl group is a classic motif in organic chemistry, but its behavior when attached to a complex heterocyclic system like imidazo[1,2-a]pyrimidine is of fundamental interest. Studying its participation in various reactions—from simple substitutions to more complex metal-catalyzed couplings or radical reactions—provides insights into the nuanced reactivity of halogenated organic molecules. researchgate.net This knowledge is crucial for developing new synthetic methodologies and for understanding the role of halogen bonding and other non-covalent interactions in directing chemical reactivity and molecular recognition.
Q & A
Q. What are the common synthetic routes for 2-(bromomethyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis of imidazo[1,2-a]pyrimidines typically involves condensation of 2-aminoimidazoles with 1,3-bifunctional compounds (e.g., β-diketones or β-ketoesters) . For 2-(bromomethyl) derivatives, bromomethylation can be achieved via reactions with bromoacetaldehyde or bromoacetone under mild acidic conditions . The Biginelli one-pot multicomponent synthesis (using aldehydes, ethyl acetoacetate, and urea derivatives) is also effective, offering high yields (up to 95%) with microwave assistance reducing reaction times . Key factors include solvent choice (DMF or ethanol), temperature control (80–100°C), and catalyst optimization (e.g., p-TSA for cyclization) .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?
- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.2–4.5 ppm (¹H) and δ 30–35 ppm (¹³C). Aromatic protons in the imidazo[1,2-a]pyrimidine core resonate between δ 7.0–8.5 ppm .
- IR : Stretching vibrations for C-Br bonds are observed at ~550–600 cm⁻¹, while N-H (imidazole) appears at ~3200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₈H₇BrN₃ for the parent compound), with fragmentation patterns confirming the bromomethyl substituent .
Q. What purification strategies are optimal for isolating this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively removes unreacted starting materials . Recrystallization from methanol/water mixtures enhances purity, particularly for bromomethyl derivatives prone to hydrolysis . For thermally sensitive compounds, flash chromatography under inert atmospheres (N₂/Ar) is recommended .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-a]pyrimidine core be achieved?
- C-3 Arylation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl bromides at 100–120°C in DMF using Pd(OAc)₂/XPhos as a catalyst system enables regioselective C-3 arylation .
- C-5 Bromination : NBS (N-bromosuccinimide) in DCM at 0°C selectively brominates the C-5 position without affecting the bromomethyl group .
- Hydrogenation : Partial reduction of the imidazole ring (e.g., using H₂/Pd-C in ethanol) yields dihydro derivatives, preserving the pyrimidine ring .
Q. What mechanistic insights explain contradictions in catalytic hydrogenation outcomes?
Conflicting reports on hydrogenation selectivity (e.g., full vs. partial reduction) arise from varying catalyst loadings and solvent polarity. For example:
- Pd-C (5%) in EtOH : Reduces the imidazole ring to dihydroimidazopyrimidine without altering the pyrimidine moiety .
- PtO₂ in AcOH : Over-reduction leads to tetrahydro derivatives, degrading the core structure . Control experiments with deuterated solvents and kinetic studies (monitoring H₂ uptake) clarify intermediate stability .
Q. How do structural modifications influence biological activity (e.g., antimicrobial, anticancer)?
- Bromomethyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays (MIC values: 2–8 µg/mL against S. aureus) .
- Aryl Substituents : Electron-withdrawing groups (e.g., -NO₂ at C-2) increase DNA intercalation potency in anticancer screens (IC₅₀: 1.5 µM vs. HeLa cells) .
- Heterocycle Fusion : Chromen-2-one-fused derivatives (via [4+2] cycloaddition) exhibit dual COX-2/5-LOX inhibition (IC₅₀: 0.2 µM) .
Q. What methodologies resolve discrepancies in reaction yields during cross-coupling?
Divergent yields in Pd-catalyzed reactions (e.g., 30–95%) are addressed by:
- Precatalyst Activation : Pre-stirring Pd(OAc)₂ with XPhos in toluene (60°C, 30 min) improves catalytic activity .
- Additives : K₂CO₃ or Cs₂CO₃ minimizes dehalogenation side reactions .
- Microwave Assistance : Reduces reaction times from 24 hrs to 30 mins, suppressing decomposition .
Q. How are computational methods (DFT, ADMET) applied to optimize pharmacokinetics?
- DFT Calculations : Predict electrophilic reactivity of the bromomethyl group (Fukui indices >0.5) to guide nucleophilic substitution .
- ADMET Profiling : LogP values (~2.5) and polar surface area (<90 Ų) are optimized via substituent tuning (e.g., replacing -Br with -CF₃) to enhance blood-brain barrier penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
